methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate
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Overview
Description
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate is a compound that features a benzoate ester linked to a pyrimidine ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 5-hydroxybenzoic acid, is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl 5-hydroxybenzoate.
Amination Reaction: The ester is then subjected to an amination reaction with 4-aminopyrimidine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzoate ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids or proteins, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-2-[(pyridin-4-yl)amino]benzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 5-hydroxy-2-[(pyrazin-4-yl)amino]benzoate: Contains a pyrazine ring.
Methyl 5-hydroxy-2-[(pyridazin-4-yl)amino]benzoate: Features a pyridazine ring.
Uniqueness
Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
methyl 5-hydroxy-2-(pyrimidin-4-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)9-6-8(16)2-3-10(9)15-11-4-5-13-7-14-11/h2-7,16H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKKORMMSVTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)NC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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